molecular formula C12H16O4 B2478243 2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane CAS No. 66931-53-1

2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane

Cat. No.: B2478243
CAS No.: 66931-53-1
M. Wt: 224.256
InChI Key: HXJFFWGEHYIYMQ-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of an oxirane ring (epoxide) attached to a 3,4-dimethoxyphenyl group through a methoxy methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane typically involves the reaction of 3,4-dimethoxybenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Reaction Time: Several hours to complete the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Products: Formed through nucleophilic substitution.

Scientific Research Applications

2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Similar structure but lacks the oxirane ring.

    3,4-Dimethoxyphenethylamine: Contains a phenethylamine moiety instead of the oxirane ring.

    3,4-Dimethoxyphenylacetonitrile: Contains a nitrile group instead of the oxirane ring.

Uniqueness

2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential applications compared to its analogs. The oxirane ring’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-13-11-4-3-9(5-12(11)14-2)6-15-7-10-8-16-10/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJFFWGEHYIYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COCC2CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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